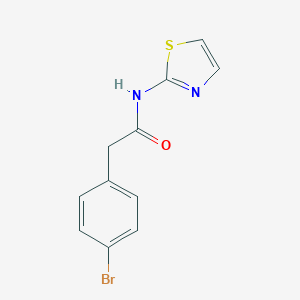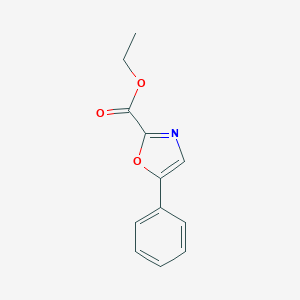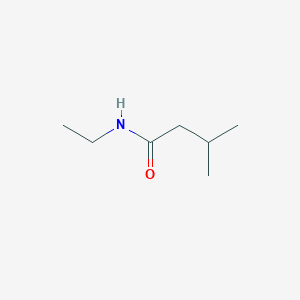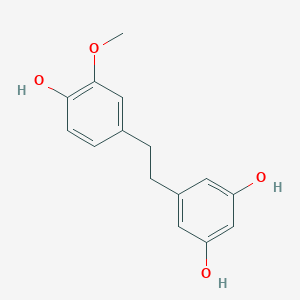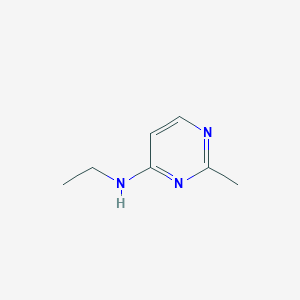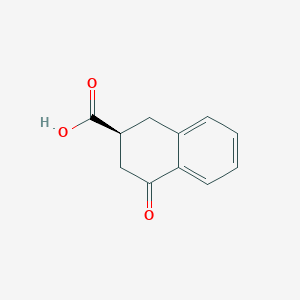
N,N,1-Trimethyl-1H-imidazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,1-Trimethyl-1H-imidazol-4-amine, also known as TMIA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TMIA is a heterocyclic compound that contains an imidazole ring, which is a five-membered ring consisting of three carbon atoms and two nitrogen atoms. The chemical structure of TMIA makes it an ideal candidate for various research applications, including drug discovery, catalysis, and material science.
作用機序
The mechanism of action of N,N,1-Trimethyl-1H-imidazol-4-amine is not fully understood. However, several studies have suggested that N,N,1-Trimethyl-1H-imidazol-4-amine may act by binding to the active site of enzymes, thereby inhibiting their activity. Additionally, N,N,1-Trimethyl-1H-imidazol-4-amine may disrupt the cell membrane of bacteria and fungi, leading to their death.
生化学的および生理学的効果
N,N,1-Trimethyl-1H-imidazol-4-amine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N,N,1-Trimethyl-1H-imidazol-4-amine can inhibit the activity of acetylcholinesterase, which is a key enzyme involved in the development of Alzheimer's disease. Additionally, N,N,1-Trimethyl-1H-imidazol-4-amine has been shown to exhibit antimicrobial activity against various bacteria and fungi.
実験室実験の利点と制限
One of the main advantages of using N,N,1-Trimethyl-1H-imidazol-4-amine in laboratory experiments is its unique chemical structure, which makes it an ideal candidate for various research applications. Additionally, N,N,1-Trimethyl-1H-imidazol-4-amine is relatively easy to synthesize, making it readily available for research purposes. However, one of the main limitations of using N,N,1-Trimethyl-1H-imidazol-4-amine is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on N,N,1-Trimethyl-1H-imidazol-4-amine. One potential direction is the development of new drugs based on the chemical structure of N,N,1-Trimethyl-1H-imidazol-4-amine. Additionally, further research is needed to fully understand the mechanism of action of N,N,1-Trimethyl-1H-imidazol-4-amine and its potential applications in various fields, including catalysis and material science. Furthermore, studies are needed to investigate the potential toxicity of N,N,1-Trimethyl-1H-imidazol-4-amine and its effects on human health.
合成法
N,N,1-Trimethyl-1H-imidazol-4-amine can be synthesized using several methods, including the reaction of 1-methylimidazole with formaldehyde and methylamine, or the reaction of 4-chloro-1-methylimidazole with trimethylamine. The synthesis of N,N,1-Trimethyl-1H-imidazol-4-amine is a complex process that requires careful control of reaction conditions, such as temperature, pressure, and reaction time.
科学的研究の応用
N,N,1-Trimethyl-1H-imidazol-4-amine has been extensively studied for its potential applications in drug discovery. Several studies have shown that N,N,1-Trimethyl-1H-imidazol-4-amine can act as a potent inhibitor of various enzymes, including acetylcholinesterase, which is a key enzyme involved in the development of Alzheimer's disease. Additionally, N,N,1-Trimethyl-1H-imidazol-4-amine has been shown to exhibit antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
特性
CAS番号 |
196304-08-2 |
|---|---|
製品名 |
N,N,1-Trimethyl-1H-imidazol-4-amine |
分子式 |
C6H11N3 |
分子量 |
125.17 g/mol |
IUPAC名 |
N,N,1-trimethylimidazol-4-amine |
InChI |
InChI=1S/C6H11N3/c1-8(2)6-4-9(3)5-7-6/h4-5H,1-3H3 |
InChIキー |
PPWNRKHZPROPTD-UHFFFAOYSA-N |
SMILES |
CN1C=C(N=C1)N(C)C |
正規SMILES |
CN1C=C(N=C1)N(C)C |
同義語 |
1H-Imidazol-4-amine,N,N,1-trimethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate](/img/structure/B171286.png)
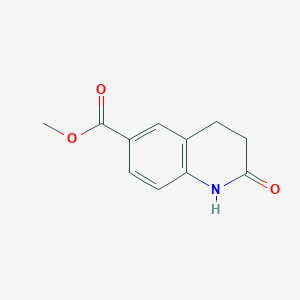
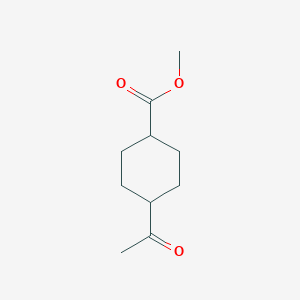
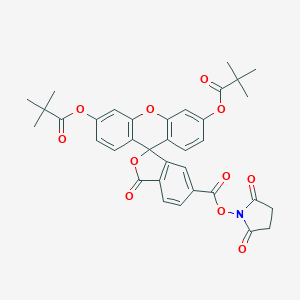
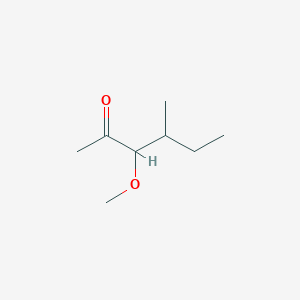
![2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol](/img/structure/B171301.png)
